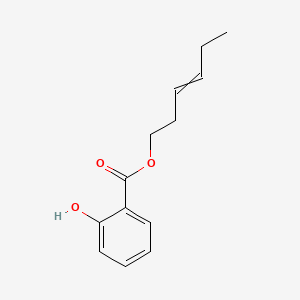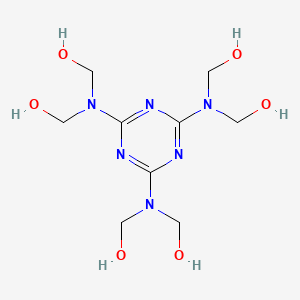
KC 9432
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KC 9432 is an organic compound with a complex structure, featuring a chlorobenzoyl group, a phenyl ring, and a cyclohexylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KC 9432 typically involves multi-step organic reactions. One common method includes the esterification of 4-(4-chlorobenzoyl)benzoic acid with ethyl cyclohexylacetate under acidic conditions. The reaction may require a catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: KC 9432 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
KC 9432 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of KC 9432 involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
- Ethyl 4-chlorobenzoylacetate
- Ethyl 2-cyclohexylacetate
- 4-(4-chlorobenzoyl)benzoic acid
Comparison: KC 9432 is unique due to its combination of structural features, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
75539-58-1 |
|---|---|
Molecular Formula |
C23H25ClO3 |
Molecular Weight |
384.9 g/mol |
IUPAC Name |
ethyl 2-[4-(4-chlorobenzoyl)phenyl]-2-cyclohexylacetate |
InChI |
InChI=1S/C23H25ClO3/c1-2-27-23(26)21(16-6-4-3-5-7-16)17-8-10-18(11-9-17)22(25)19-12-14-20(24)15-13-19/h8-16,21H,2-7H2,1H3 |
InChI Key |
IUWJIUJGHUTSKK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1CCCCC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl |
Synonyms |
alpha-(4-(4-chlorophenyl)phenoxy) alpha-cycloheylacetic acid ethyl ester KC 9432 KC-9432 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















